1-((2-Ethylhexyl)oxy)-4-methoxybenzene
Overview
Description
1-((2-Ethylhexyl)oxy)-4-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a methoxy group and an ethylhexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene typically involves the etherification of 4-methoxyphenol with 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Ethylhexyl)oxy)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-((2-Ethylhexyl)oxy)-4-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-((2-Ethylhexyl)oxy)-4-methoxybenzene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s ability to absorb UV radiation is attributed to the presence of the methoxy and ethylhexyl groups, which enhance its photostability and efficacy as a UV filter. Additionally, its antioxidant properties may be linked to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Octisalate: Another UV filter with a similar structure, containing the 2-ethylhexyl ester group.
Padimate O: A UV filter with structural similarities, used in sunscreen formulations.
Uniqueness: 1-((2-Ethylhexyl)oxy)-4-methoxybenzene stands out due to its specific combination of the methoxy and ethylhexyl groups, which confer unique photostability and UV absorption properties. This makes it particularly effective in protecting against UV radiation and suitable for use in cosmetic formulations.
Properties
IUPAC Name |
1-(2-ethylhexoxy)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-4-6-7-13(5-2)12-17-15-10-8-14(16-3)9-11-15/h8-11,13H,4-7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRTUSZHEQXAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391618 | |
Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146370-51-6 | |
Record name | 1-[(2-Ethylhexyl)oxy]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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